![molecular formula C17H20N4O4S B2402152 2-[7-(Morpholino-sulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]chinoxalin-5(1H)-yl]acetonitril CAS No. 1008661-26-4](/img/structure/B2402152.png)
2-[7-(Morpholino-sulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]chinoxalin-5(1H)-yl]acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is a complex organic compound It belongs to the family of pyrroloquinoxalines, which are known for their diverse pharmacological properties
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis involves a multi-step process beginning with the formation of the pyrrolo[1,2-a]quinoxaline core The initial steps typically involve the cyclization of suitable precursors under controlled conditions
Route 2: Alternative methods may involve the use of palladium-catalyzed coupling reactions to form the desired framework, followed by functional group modifications to introduce the acetonitrile moiety.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound often leverages high-yield synthetic routes, ensuring cost-effectiveness and scalability. Key steps include optimizing reaction conditions to increase yields and purity, and implementing continuous flow chemistry to streamline the process.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reductive processes can yield various reduced forms of the compound, influencing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Basic or acidic conditions depending on the substituent being introduced.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: From oxidation.
Reduced Analogues: From reduction.
Functionalized Pyrroloquinoxalines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing complex molecules with potential biological activities.
Biology: Studied for its effects on cellular pathways and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism by which 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins crucial for cellular processes.
Pathways Involved: Interaction with key signaling pathways, modulation of enzyme activities, and influence on gene expression patterns.
Unique Attributes:
Structural Uniqueness: The presence of both morpholinosulfonyl and acetonitrile groups in the same molecule, offering a distinctive combination of functional groups.
Vergleich Mit ähnlichen Verbindungen
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-Containing Compounds: Molecules like sulfonylureas and sulfonamides, known for their diverse biological activities.
This compound stands out for its intricate structure and potential for diverse applications in scientific research and industrial processes. Its unique combination of functional groups makes it a valuable target for further study and development.
Eigenschaften
IUPAC Name |
2-(7-morpholin-4-ylsulfonyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-5-7-21-16-12-13(26(23,24)19-8-10-25-11-9-19)3-4-14(16)20-6-1-2-15(20)17(21)22/h3-4,12,15H,1-2,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSSEOQFCJAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
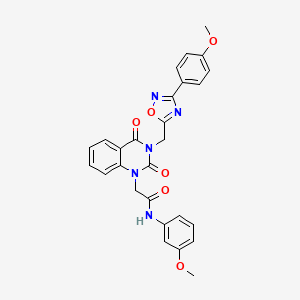
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)
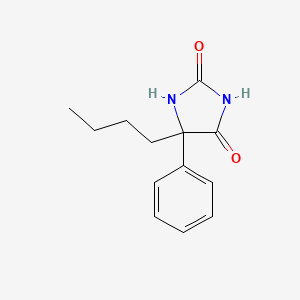


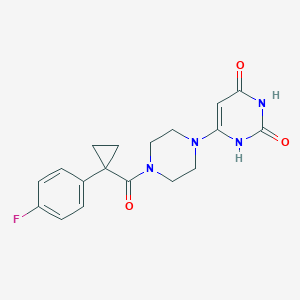

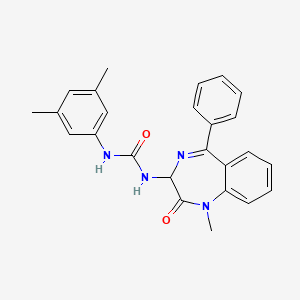
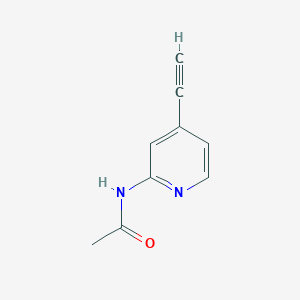
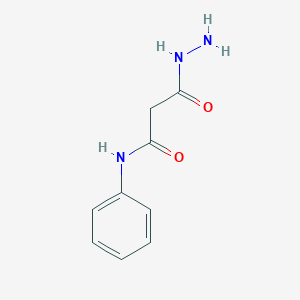
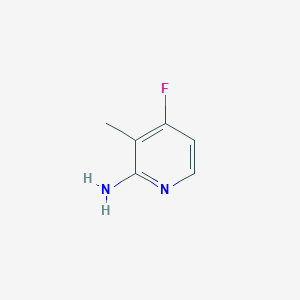
![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)
